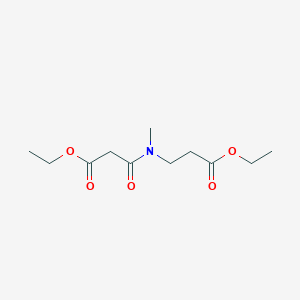
N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester
概要
説明
“N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester” appears to be a complex organic compound. It contains functional groups such as esters and amides, which are common in many biological compounds and synthetic materials.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a malonic acid derivative, followed by esterification. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a central carbon atom bonded to an amide group (N-methyl), an ester group (ethoxycarbonyl), and an ethyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups around the central carbon atom.Chemical Reactions Analysis
As an ester and an amide, this compound could participate in a variety of chemical reactions. For example, it could undergo hydrolysis to form carboxylic acids and alcohols or amines. It could also participate in condensation reactions with other carboxylic acids or amines.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid at room temperature, given its molecular weight. Its solubility in water would depend on the balance of hydrophilic (amide and ester) and hydrophobic (ethyl) groups.科学的研究の応用
Solubility in Supercritical Carbon Dioxide
A study by Chang et al. explored the solubility of compounds with modifications similar to "N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester" in supercritical carbon dioxide. The research focused on how the end group, molecular weight, and size affect solubility, offering insights into the compound's potential applications in supercritical fluid processes (Chang et al., 2012).
Anti-inflammatory Activity
Katagi et al. synthesized derivatives of malonamic acid, including compounds structurally related to "N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester," and evaluated their anti-inflammatory activity. This study contributes to understanding the potential therapeutic applications of these compounds (Katagi et al., 1985).
Characterization Techniques
Huang et al. discussed the derivatization of amino acids to form volatile products, including esters similar to the compound , facilitating their analysis via gas chromatography or mass spectrometry. This research highlights the compound's relevance in analytical chemistry for amino acid characterization (Huang et al., 1993).
Alkoxycarbonylation of Heteroaromatic Bases
Coppa et al. utilized methoxy- and ethoxycarbonyl radicals, similar to the functional groups in "N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester," for the alkoxycarbonylation of heteroaromatic bases. This study provides insights into synthetic strategies that might be applicable to the compound (Coppa et al., 1992).
Safety And Hazards
Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, it should be handled with appropriate safety precautions.
将来の方向性
Future research on this compound could involve studying its synthesis, reactions, and potential applications. For example, it could be studied as a potential pharmaceutical or as a building block for more complex organic molecules.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, experimental data and peer-reviewed research would be needed. If you have access to specific literature or data about this compound, I could help interpret that information.
特性
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)6-7-12(3)9(13)8-11(15)17-5-2/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSRLPZDWIPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B1457092.png)
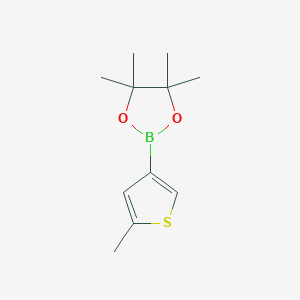
amine](/img/structure/B1457099.png)
![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)
![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)
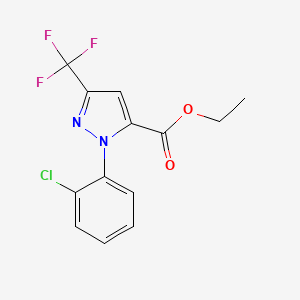
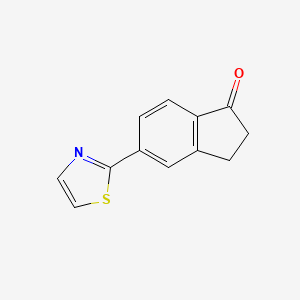
![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)
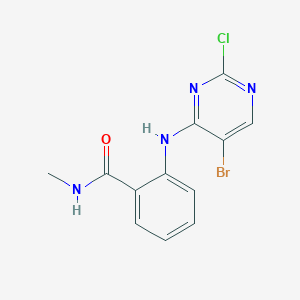
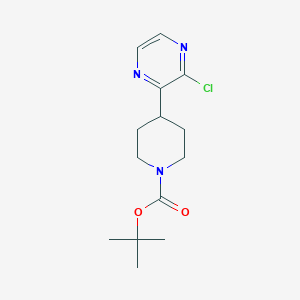
![2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol](/img/structure/B1457110.png)
![3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1457113.png)
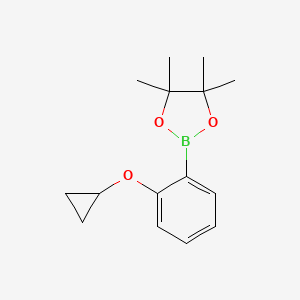
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1457115.png)